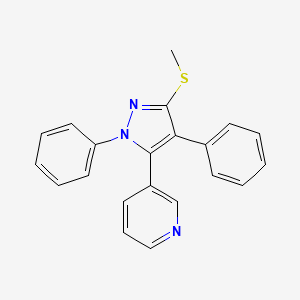

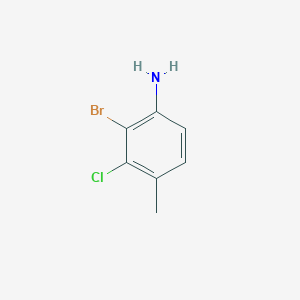

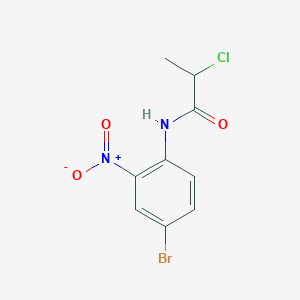

![molecular formula C7H6OS2 B1624764 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one CAS No. 7675-04-9](/img/structure/B1624764.png)

5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one

Overview

Description

5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one is a chemical compound with the molecular formula C8H8OS2 . It is also known by other names such as (4S,6R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol .

Synthesis Analysis

The synthesis of this compound can be carried out through a series of reactions. One method involves the oxidation of 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide (keto sulfide) to form 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide (keto sulfone). This is then reduced to form 4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide (hydroxy sulfone) .Molecular Structure Analysis

The molecular structure of 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one is characterized by a thiopyran ring fused with a thieno ring. The molecular formula is C8H8OS2 . The average mass is 186.294 Da and the monoisotopic mass is 186.017303 Da .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can be oxidized and then reduced in the process of synthesis . More detailed information about its reactivity would require specific experimental conditions.Scientific Research Applications

Pharmaceutical Applications

This compound has been found to be a potent carbonic anhydrase inhibitor . It has the potential to reduce intraocular pressure after topical application . This makes it a promising candidate for the treatment of glaucoma .

Chemical Synthesis

The compound has been utilized in various condensation reactions for the preparation of dipeptides, spiroimidazolones, and tetrahydrocarbazoles . It’s also used in the synthesis of α-hydroxy esters .

Quality Control Testing

The compound can be used in pharma release testing and pharma method development for qualitative and quantitative analyses .

Calibration Requirements

It can be used in calibration requirements in various analytical applications .

Research and Development

The compound is used in the research and development of new drugs and therapies .

Material Science

In material science, the compound can be used in the development of new materials with unique properties .

Mechanism of Action

Target of Action

A structurally similar compound, (s)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-4-one, is known to be an intermediate in the synthesis of dorzolamide , a carbonic anhydrase inhibitor. This suggests that 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one may also interact with carbonic anhydrase or related enzymes.

Biochemical Pathways

Given the potential interaction with carbonic anhydrase, 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one may affect the carbonic anhydrase pathway. This enzyme plays a crucial role in maintaining acid-base balance in the body and is involved in various physiological processes, including respiration, bone resorption, and the formation of aqueous humor in the eye .

Action Environment

The action, efficacy, and stability of 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For instance, the activity of carbonic anhydrase inhibitors can be affected by the pH of the environment, as the enzyme has an optimal pH range for its activity.

properties

IUPAC Name |

5,6-dihydrothieno[2,3-b]thiopyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6OS2/c8-6-2-4-10-7-5(6)1-3-9-7/h1,3H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHIWYFNTGCSHTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C1=O)C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452507 | |

| Record name | 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one | |

CAS RN |

7675-04-9 | |

| Record name | 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

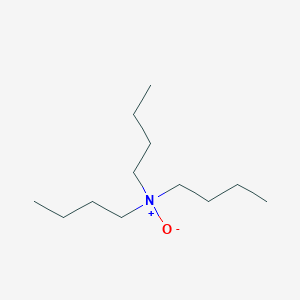

![4,5-Diethylpyrrolo[1,2-A]quinoline](/img/structure/B1624683.png)

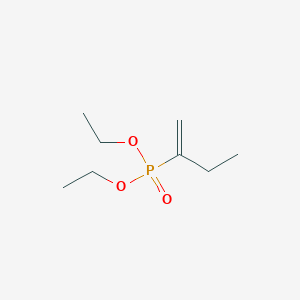

![N2-Phenyl-N7-(3,4,5-trimethoxybenzyl)thiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B1624687.png)

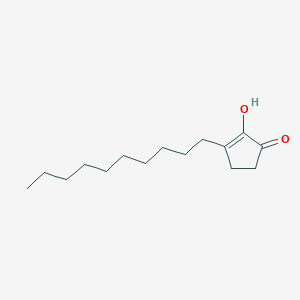

![3-Methylthio-2-phenyl-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B1624690.png)